molecular formula C11H14ClF2NO2 B2378582 4-Amino-3-(4-(difluoromethyl)phenyl)butanoic acid hydrochloride CAS No. 2138234-02-1

4-Amino-3-(4-(difluoromethyl)phenyl)butanoic acid hydrochloride

Cat. No. B2378582
CAS RN: 2138234-02-1
M. Wt: 265.68
InChI Key: SCAAQWKXOZRFNM-UHFFFAOYSA-N
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Description

4-Amino-3-(4-(difluoromethyl)phenyl)butanoic acid hydrochloride, also known as Gabapentin hydrochloride, is a medication that is commonly used to treat epilepsy and neuropathic pain. It was first approved by the FDA in 1993 and has since become a widely prescribed drug due to its effectiveness and low risk of adverse effects. Gabapentin hydrochloride is a structural analog of gamma-aminobutyric acid (GABA), which is the primary inhibitory neurotransmitter in the central nervous system. It is believed to work by modulating the activity of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Thymidylate Synthase Inhibitors : 4-Amino-3-(4-(difluoromethyl)phenyl)butanoic acid is a key intermediate in synthesizing new thymidylate synthase inhibitors. The synthesis involves a cost-effective method with mild reaction conditions, making it suitable for industrial-scale production (Yuan Guo-qing, 2013).

  • Use in Anticancer Drug Synthesis : The compound has been involved in synthesizing chlorambucil N-oxide, a variant of the anticancer drug chlorambucil. The process entails a series of reactions, including dehydration, hydrogenation, nitration, and amino conversion, demonstrating the compound's versatility in drug synthesis (J. Mann & L. Shervington, 1991).

  • Pharmacologically Active Derivatives Synthesis : Research indicates the synthesis of pharmacologically active γ-aminobutyric acid derivatives, such as Phenibut and Baclofen, using substituted aminobutanoic acids like 4-Amino-3-(4-(difluoromethyl)phenyl)butanoic acid. These derivatives have applications as nootropic agents and muscle relaxants (O. S. Vasil'eva et al., 2016).

  • Application in Crystal Engineering : The compound's derivatives, such as Baclofen, demonstrate potential in crystal engineering. Their properties, such as solubility and conformation, are studied to understand the formation of multicomponent crystals for various applications (N. Báthori & Ornella E. Y. Kilinkissa, 2015).

Biochemical and Medicinal Research

  • Biotransformation Studies : Studies on compounds structurally related to 4-Amino-3-(4-(difluoromethyl)phenyl)butanoic acid, like RU 16029, offer insights into their metabolism and biotransformation in different species, which is vital for understanding their pharmacokinetics (J. Pottier et al., 1978).

  • Enzymatic Interaction Research : Research on the glutathione S-transferase interaction with chlorambucil, a drug structurally similar to 4-Amino-3-(4-(difluoromethyl)phenyl)butanoic acid, helps understand the drug resistance mechanisms in cancer treatment (Jie Zhang et al., 2004).

properties

IUPAC Name

4-amino-3-[4-(difluoromethyl)phenyl]butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO2.ClH/c12-11(13)8-3-1-7(2-4-8)9(6-14)5-10(15)16;/h1-4,9,11H,5-6,14H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAAQWKXOZRFNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CN)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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